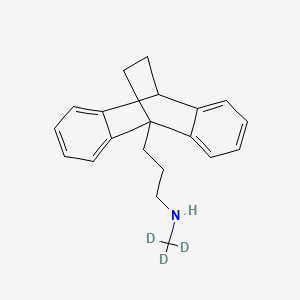

Maprotiline-D3

Description

Significance of Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a foundational technique that allows researchers to tag and track molecules within a biological system or chemical reaction. caymanchem.com By introducing isotopes, which are variants of an element with a different number of neutrons, scientists can monitor the fate of a compound, its metabolism, and its distribution with high precision. caymanchem.com This can be achieved using either radioactive isotopes or stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Role of Deuterium in Understanding Molecular Mechanisms

Deuterium's utility in research stems from its unique physical properties. As a stable isotope of hydrogen, it contains a proton and a neutron in its nucleus, making it twice as heavy as protium (B1232500) (¹H), the most common hydrogen isotope. This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. google.com The cleavage of this stronger bond requires more energy, which can result in a slower reaction rate when this bond-breaking is the rate-determining step of a metabolic process. portico.org This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of using deuterium in research to probe reaction mechanisms. portico.org By observing how the rate of a biological process changes with a deuterated compound, researchers can gain insights into the metabolic pathways affecting a drug molecule. nih.gov

Applications in Pharmacological Research and Drug Discovery Beyond Clinical Development

In the sphere of non-clinical pharmacological research, deuterated compounds have several critical applications. One of the most prominent uses is in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov The use of deuterium-labeled compounds as internal standards in quantitative analysis, particularly in mass spectrometry-based methods, is a widespread practice. caymanchem.comhodoodo.comnih.govscientificlabs.ievulcanchem.com These internal standards are essential for accurately measuring the concentration of the non-labeled drug in biological samples like plasma or urine. nih.govthermofisher.com

Furthermore, the "deuterium switch" is a strategy in drug discovery where hydrogen atoms at metabolically vulnerable sites of a drug molecule are replaced with deuterium. nih.gov This can slow down the rate of metabolism, potentially leading to an improved pharmacokinetic profile. nih.gov While this application has clinical implications, the foundational research to understand these metabolic effects and to develop safer, more effective drug candidates begins in non-clinical settings. nih.gov

Overview of Maprotiline (B82187) as a Chemical Scaffold in Research

Maprotiline is a well-established tetracyclic antidepressant that has been the subject of extensive pharmacological research. drugbank.comnih.gov Its unique structure and mechanism of action have made it a valuable tool for investigating neurochemical pathways.

Historical Context and Structural Classification in Non-Clinical Pharmacology

Maprotiline was developed in the 1970s and is structurally classified as a tetracyclic antidepressant (TeCA). nih.govnih.gov It is also sometimes grouped with tricyclic antidepressants (TCAs) due to its similar pharmacological properties. drugbank.comnih.gov Chemically, its structure is characterized by a dibenzo-bicyclooctadiene core. nih.gov

Foundational Research on its Neurochemical Interactions in Preclinical Models

Preclinical research has established that maprotiline's primary mechanism of action is the potent and selective inhibition of norepinephrine (B1679862) reuptake at nerve endings. drugbank.comnih.gov This action increases the concentration of norepinephrine in the synaptic cleft, which is believed to be responsible for its effects. drugbank.com Unlike many other antidepressants, maprotiline has only weak effects on the reuptake of serotonin (B10506) and dopamine (B1211576). drugbank.comnih.gov In vivo studies in animal models, such as rats, have confirmed its inhibitory effect on norepinephrine reuptake in the brain and peripheral tissues. caymanchem.com Research has also shown that it can reduce aggressive behavior in mice. caymanchem.com Additionally, maprotiline is known to be an antagonist at several neurotransmitter receptors, including histamine (B1213489) H1, α1-adrenergic, and to a lesser extent, muscarinic acetylcholine (B1216132) and dopamine D2 receptors. caymanchem.com

Rationale for Deuterium Incorporation in Maprotiline (Maprotiline-D3) for Research

The primary and most well-documented research application of this compound is its use as an internal standard for the quantitative analysis of maprotiline in biological matrices. caymanchem.comhodoodo.comnih.govscientificlabs.ievulcanchem.com

In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound that is added in a known quantity to a sample before processing. nih.govthermofisher.com Because this compound is chemically identical to maprotiline but has a different mass due to the three deuterium atoms, it can be distinguished by the mass spectrometer. hodoodo.comvulcanchem.com This allows for the precise quantification of maprotiline by correcting for any loss of the analyte during sample preparation and analysis. nih.gov

A study published in 1980 detailed the development of a quantitative GLC-mass spectrometric assay for maprotiline and its major metabolite, desmethylmaprotiline (B108240), in animal and human plasma. nih.gov This assay utilized this compound as the internal standard, demonstrating its utility in pharmacokinetic research. nih.gov The study found that this method could accurately measure as little as 2 ng of maprotiline per ml of plasma with high precision. nih.gov Another study investigating the bioavailability of maprotiline also used a trideuterated version of the drug to compare the kinetics of a tablet formulation versus an aqueous solution, finding no significant differences in their bioavailability. nih.gov

Compound Information

Purpose of Deuteration at Specific Sites (e.g., N-methyl group deuteration)

The primary motivation for site-specific deuteration is to influence a molecule's metabolic fate through a phenomenon known as the kinetic isotope effect (KIE). researchgate.net The C-D bond has a lower vibrational frequency and ground state energy, requiring more energy to break than a C-H bond. musechem.com Consequently, metabolic reactions that involve the cleavage of a C-H bond can be significantly slowed when deuterium is substituted at that position. gabarx.comjuniperpublishers.com

Medicinal chemists often target known metabolic "soft spots"—positions on a drug molecule that are particularly susceptible to enzymatic breakdown. nih.gov The N-methyl group is a common site for metabolic oxidation, specifically N-dealkylation, by cytochrome P450 enzymes. musechem.comnih.gov By replacing the hydrogen atoms on this group with deuterium, as in this compound, the rate of this metabolic pathway can be attenuated. musechem.com

This "metabolic switching" or "metabolic shunting" can have several research applications:

Altering Metabolite Ratios : Deuteration can change the ratio of metabolites formed, potentially reducing the formation of undesirable or toxic metabolites and increasing the concentration of the parent drug or its desired active metabolites. gabarx.comjuniperpublishers.com

Mechanistic Studies : The selective introduction of deuterium helps researchers study metabolic pathways and the enzymes involved in a drug's clearance. researchgate.netacs.org For instance, comparing the metabolism of a deuterated versus a non-deuterated compound can elucidate the importance of a specific metabolic pathway. musechem.comnih.gov

Advantages of Stable Isotope-Labeled Compounds in Analytical Research and Metabolic Tracing

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative bioanalysis, particularly in methods using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). crimsonpublishers.comnih.govlgcstandards.com An internal standard is a compound added in a known quantity to samples, calibrators, and controls to correct for analytical variability. lgcstandards.com

The advantages of using a stable isotope-labeled internal standard like this compound are numerous:

Correction for Matrix Effects : Biological samples (e.g., plasma, serum) are complex matrices containing numerous substances that can interfere with the analysis. musechem.com These interferences, known as matrix effects, can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification. crimsonpublishers.commusechem.com Because a deuterated standard is chemically identical to the analyte, it experiences the exact same matrix effects. lgcstandards.com By measuring the ratio of the analyte to the internal standard, these effects are nullified, leading to more accurate and reliable results. crimsonpublishers.commusechem.com

Compensation for Sample Loss : During multi-step sample preparation and extraction procedures, some of the analyte can be lost. musechem.com The stable isotope-labeled internal standard behaves identically to the analyte throughout this process, meaning any loss will be proportional for both compounds. lgcstandards.com This allows for precise correction, improving the accuracy and precision of the measurement. crimsonpublishers.com

In metabolic tracing, deuterated compounds serve as powerful probes to study pharmacokinetics. gabarx.comjuniperpublishers.com Researchers can administer the labeled compound and track its absorption, distribution, metabolism, and excretion without interference from the endogenous or non-labeled form of the drug. A study investigating the bioavailability of maprotiline involved the simultaneous administration of a maprotiline tablet and an aqueous solution of trideuterated maprotiline. nih.gov The results showed that the blood concentration curves for both the labeled and unlabeled drug were nearly superimposable, demonstrating the utility of the deuterated analog in such pharmacokinetic research. nih.gov

Research Findings on the Use of Deuterated Standards in Antidepressant Quantification

| Analytical Method | Key Finding | Reference |

|---|---|---|

| LC-MS/MS for 15 Tricyclic Antidepressants | Method for clinical research used 12 deuterated internal standards for quantification in human plasma or serum, enabling a simple protein precipitation sample preparation. | thermofisher.com |

| GC-MS for New Generation Antidepressants | Method validation for quantifying multiple antidepressants, including maprotiline, in plasma utilized deuterated internal standards for calibration to ensure accuracy and precision. | nih.gov |

| UPLC-MS/MS for 15 Non-Tricyclic Antidepressants | Good validation performance was achieved due to the use of selected deuterated internal standards that adjusted for variability for all compounds, making the method suitable for clinical toxicology. | researchgate.net |

| LC-HRAM-MS for 15 Tricyclic Antidepressants | A high-resolution mass spectrometry method used 12 deuterated internal standards to accurately quantify tricyclic antidepressants in plasma or serum for research. | thermofisher.com |

| Bioavailability and Kinetics of Maprotiline | Simultaneous administration of maprotiline and trideuterated maprotiline showed that the blood levels and pharmacokinetic parameters of the labeled and unlabeled drug were superimposable, validating its use as a tracer. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLMDECMDJKHMQ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016411 | |

| Record name | Maprotiline-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-39-4 | |

| Record name | Maprotiline-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Isotopic Labeling Strategies

Stereoselective Synthesis of Deuterated Maprotiline (B82187) Precursors

The creation of deuterated maprotiline precursors with high stereoselectivity is a foundational step in the synthesis of Maprotiline-D3. This involves carefully controlled reactions that introduce deuterium (B1214612) at specific sites within the molecule's precursor structures.

Regiospecific deuteration ensures that deuterium is introduced at a particular position in the maprotiline molecule. Homogeneous rhodium trichloride (B1173362) has been utilized as a catalyst for the deuteration of various drugs containing aralkylamine functional groups, achieving good incorporation of deuterium with high regiospecificity for ortho exchange. nih.gov Another approach involves late-stage C(sp³)–H functionalization, which has been used to modify complex drug molecules like maprotiline with exclusive methylene (B1212753) C–H selectivity. nih.gov

The synthesis of deuterated precursors is a key strategy. For instance, the synthesis of deuterated l-glutamate semialdehyde (l-GSA) derivatives, which are intermediates in biosynthetic pathways, has been achieved through asymmetric deuteration of appropriate didehydro-amino acid precursors. rsc.org This highlights the potential for enzymatic and chemo-enzymatic strategies in preparing stereoselectively labeled precursors. While not directly applied to maprotiline in the available literature, these methods for creating stereoselectively deuterated building blocks are transferable.

Achieving high isotopic enrichment and purity is paramount. The isotopic purity of deuterated reagents and the efficiency of deuterium incorporation in the synthesis steps are crucial factors. googleapis.com For instance, in the synthesis of deuterated benzo[d] acs.orgvulcanchem.comdioxole derivatives, reacting deuterated dihalomethanes with catechols having deuterated phenolic groups significantly increased the isotopic yield to over 99.0%. googleapis.com

Reaction conditions such as catalyst loading, temperature, and reaction time are optimized to maximize deuterium incorporation. For example, in iridium-catalyzed hydrogen isotope exchange, adjusting the catalyst concentration and temperature can fine-tune the level of deuteration. scispace.com The choice of solvent can also play a significant role; for instance, using 2-MeTHF as a solvent has been shown to yield high isotopic enrichments in the deuteration of alkylamines. acs.org Methods for optimizing reaction conditions, including high-speed parallel synthesis and computer-controlled microreactors, are known in the art and can be applied to the synthesis of this compound. google.com

The desired level of deuterium incorporation can vary, with some applications requiring at least 90% to 99.5% enrichment at each designated deuterium atom. googleapis.comgoogle.com

Exploration of Regiospecific Deuteration Techniques

Isotopic Exchange Methods for Deuteration at Amine and Alkyl Moieties

Isotopic exchange methods offer a direct route to introduce deuterium into the maprotiline structure, particularly at the amine and alkyl functionalities which are often sites of metabolic activity.

Hydrogen-deuterium exchange (HDE) reactions provide a powerful tool for labeling complex molecules. A notable method utilizes a rhodium-based catalytic system for the direct deuteration of N-methyl and alkylamine groups. acs.org This approach has been successfully applied to maprotiline, targeting the N-methyl group, a major site of metabolism. acs.org The use of commercial precatalysts and mild reaction conditions (1 bar of deuterium gas, room temperature to 80 °C) makes this method particularly attractive. acs.org

Homogeneous catalysts, such as rhodium trichloride, have proven effective for the deuteriation of drugs with aralkylamine groups. nih.gov These protocols often exhibit good functional group tolerance, allowing for the labeling of complex structures without significant side reactions. acs.org

The efficiency and site selectivity of deuterium incorporation are critical parameters for evaluating the success of a labeling strategy. In the case of maprotiline, a rhodium-catalyzed hydrogen isotope exchange method demonstrated significant isotopic enrichment. acs.org Specifically, an 84% isotopic enrichment on the N-methyl group and a 26% enrichment on the N–CH2R moiety were achieved. acs.org

The table below summarizes the deuterium incorporation in Maprotiline using a Rh-catalyzed Hydrogen Isotope Exchange method. acs.org

| Moiety | Isotopic Enrichment (%) |

| N-methyl | 84 |

| N-CH2R | 26 |

Hydrogen-Deuterium Exchange Protocols for N-Methyl and Alkylamine Functionalities

Characterization of Synthesized this compound Analogs

Once synthesized, this compound analogs undergo rigorous characterization to confirm their structure and isotopic purity. A variety of analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental tool for structural elucidation and for determining the position and extent of deuterium incorporation. researchgate.net Two-dimensional NMR techniques such as HSQC and DQF-COSY can provide more detailed structural information. researchgate.net

Mass spectrometry (MS) is another crucial technique. High-resolution mass spectrometry (HRMS) provides precise mass measurements to confirm the elemental composition. researchgate.net Techniques like GC-MS and LC-MS are used to analyze the purity of the synthesized compound and to study its fragmentation patterns. nih.govresearchgate.net For deuterated compounds, MS is essential for quantifying the level of deuterium incorporation. uantwerpen.be

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, high-resolution Mass Spectrometry)

Structural elucidation of this compound is a critical step that employs powerful spectroscopic techniques to confirm its identity and the success of the deuterium labeling. Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable tools in this process.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition and isotopic incorporation of this compound. bioanalysis-zone.com Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide mass measurements with high accuracy, typically with an error of less than 5 parts per million (ppm), allowing for the unambiguous determination of a molecule's elemental formula. chromatographyonline.com

For this compound, HRMS confirms the mass increase resulting from the replacement of three protons with three deuterium atoms. The analysis differentiates the deuterated standard from the endogenous, non-deuterated maprotiline. netlify.app Tandem mass spectrometry (MS/MS) experiments further confirm the structure by analyzing fragmentation patterns. The deuterated N-methyl group influences the mass-to-charge ratio (m/z) of the parent ion and any fragments containing this group, providing definitive evidence of successful labeling. While the unlabeled maprotiline has a calculated exact mass of 277.183049738 Da, the deuterated version will have a distinct and higher mass. gcms.cz

| Compound | Technique | Expected Observation | Reference |

|---|---|---|---|

| Maprotiline | ¹H NMR | Signal for N-methyl protons present. | google.com |

| This compound | ¹H NMR | Absence or significant attenuation of the N-methyl proton signal. | nih.gov |

| Maprotiline | HRMS (Monoisotopic Mass) | Calculated m/z of 277.1830 (for C₂₀H₂₃N). | gcms.cz |

| This compound Hydrochloride | MS (Molecular Weight) | 316.9 g/mol. | uc.pt |

Chromatographic Purity and Isotopic Abundance Determination

To be effective as an internal standard, this compound must exhibit high chemical and isotopic purity. Chromatographic methods are employed to assess chemical purity, while mass spectrometry is used to determine isotopic abundance.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for determining the chemical purity of this compound. These techniques separate the main compound from any synthesis-related impurities or degradation products. bioanalysis-zone.com

A typical method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. bioanalysis-zone.comnih.gov Detection is often performed using a UV detector. bioanalysis-zone.com Commercial standards of this compound generally report a chemical purity of greater than 98% as determined by HPLC. nih.gov The method must be stability-indicating, meaning it can resolve the active substance from any potential degradation products that might form under stress conditions such as oxidation or hydrolysis. bioanalysis-zone.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Lichrospher RP Select B (250 mm × 4.6 mm, 5 µm) | bioanalysis-zone.com |

| Mobile Phase | Ammonium hydrogen carbonate (pH 8.1; 0.05 M)–acetonitrile–methanol–tetrahydrofuran (20:80:32:4.5, v/v/v/v) | bioanalysis-zone.com |

| Flow Rate | 1.0 mL/min | bioanalysis-zone.com |

| Detection | UV at 215 nm | bioanalysis-zone.com |

| Column Temperature | 40 °C | bioanalysis-zone.com |

Isotopic Abundance Determination: The isotopic purity of this compound is a critical parameter that is determined using mass spectrometry, often coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). uc.pt This analysis quantifies the percentage of the deuterated species relative to the unlabeled (d₀) and partially deuterated (d₁, d₂) species.

The method involves monitoring the ion signals corresponding to the different isotopic forms of the molecule. For this compound, the mass spectrometer would be set to detect the m/z of the d₃ ion as well as the m/z of the d₀, d₁, and d₂ ions. The relative intensities of these peaks are used to calculate the isotopic abundance. High-quality this compound standards typically have a deuterium incorporation of ≥99% for the sum of d₁, d₂, and d₃ forms, with minimal presence of the d₀ form. uc.pt This high isotopic purity is essential to prevent interference and ensure accuracy in quantitative assays where this compound is used as an internal standard. uc.pt

Iii. Sophisticated Analytical Methodologies Employing Maprotiline D3

Mass Spectrometry-Based Quantification in Research Matrices

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids. Maprotiline-D3 is extensively used as an internal standard in these assays. caymanchem.comhodoodo.comvulcanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Deuterated Internal Standards

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In the development of LC-MS/MS methods for quantifying maprotiline (B82187), this compound is the ideal internal standard. scientificlabs.ie The method involves spiking biological samples, such as plasma or serum, with a known concentration of this compound prior to sample processing. europa.eu

During method development, chromatographic conditions are optimized to achieve separation of maprotiline from other endogenous components and potential drug metabolites. A common approach involves reversed-phase chromatography. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both maprotiline and this compound are monitored. The near-identical retention times and ionization efficiencies of the analyte and the deuterated standard ensure that any variations during the analytical process affect both compounds equally.

A study outlining the quantification of 13 tricyclic antidepressants in human plasma or serum utilized a high-resolution accurate-mass (HRAM) spectrometry method with deuterated internal standards. thermofisher.com This approach demonstrates the capability of HRAM for routine quantitative analyses in addition to its qualitative investigation uses. thermofisher.com Another method for detecting 18 different antidepressants in whole blood was developed with a limit of quantification (LOQ) of 2.5 ng/mL, showcasing the sensitivity of such assays. cuny.edu

| Parameter | Typical Value/Condition | Source |

| Internal Standard | This compound | caymanchem.comhodoodo.comvulcanchem.com |

| Instrumentation | LC-MS/MS, UHPLC-HRAM-MS | thermofisher.comcuny.edu |

| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive Ion Mode | thermofisher.com |

| Detection Mode | Multiple Reaction Monitoring (MRM), FullMS-ddMS2 | thermofisher.comcuny.edu |

| Sample Types | Plasma, Serum, Whole Blood | thermofisher.comcuny.edu |

| Limit of Quantification (LOQ) | As low as 2.5 ng/mL | cuny.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound as Internal Standard

Gas chromatography-mass spectrometry (GC-MS) represents another robust technique for the quantification of maprotiline, where this compound serves as an excellent internal standard. hodoodo.comscientificlabs.ie Prior to GC-MS analysis, analytes often require derivatization to increase their volatility and thermal stability. For maprotiline and its primary metabolite, desmethylmaprotiline (B108240), trifluoroacetamide (B147638) derivatives are commonly prepared.

A quantitative GC-MS assay was developed to determine maprotiline and desmethylmaprotiline in animal and human plasma. nih.gov This method utilized selective-ion monitoring (SIM) to focus on the characteristic fragment ions of the trifluoroacetamide derivatives of the analytes and the internal standard, this compound. nih.gov The assay demonstrated high precision, with the ability to measure as low as 2 ng/mL of maprotiline and its metabolite in plasma with approximately 5% precision. nih.gov The specificity of the assay was confirmed by the consistency of the mass spectra of the analytes with those of authentic reference materials. nih.gov

| Parameter | Typical Value/Condition | Source |

| Internal Standard | This compound | nih.gov |

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Derivatization | Trifluoroacetylation | nih.gov |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Detection Mode | Selective Ion Monitoring (SIM) | nih.gov |

| Lower Limit of Quantification | 2 ng/mL in plasma | nih.gov |

| Precision | ~5% | nih.gov |

Validation Parameters in Preclinical and In Vitro Bioanalytical Assays

The validation of bioanalytical methods is crucial to ensure their reliability for preclinical and in vitro studies. jgtps.comnih.gov According to regulatory guidelines, key validation parameters include accuracy, precision, linearity, selectivity, and stability. europa.eufda.gov

In the context of methods using this compound, validation experiments are performed in the relevant biological matrix, such as animal plasma or tissue homogenates.

Accuracy and Precision: Accuracy is determined by comparing the mean measured concentration to the nominal concentration, while precision is the measure of the variability of the measurements. For a quantitative GC-MS assay of maprotiline using this compound, the method showed a precision of approximately 5%. nih.gov In an LC-HRAM-MS method, the percentage bias between nominal and average back-calculated concentrations for control samples ranged from -3.9% to 9.1%, with intra-assay precision (%CV) below 12.1%. thermofisher.com

Linearity: The linearity of the method is established by analyzing a series of calibration standards over a specific concentration range. The GC-MS assay for maprotiline demonstrated excellent linearity over a large concentration range, with correlation coefficients close to 1.0. nih.gov

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of specific MS/MS transitions for both maprotiline and this compound ensures high selectivity.

| Validation Parameter | Typical Acceptance Criteria/Finding | Source |

| Accuracy | Bias within ±15% of nominal concentration | thermofisher.comfda.gov |

| Precision | Coefficient of Variation (CV) ≤15% | thermofisher.comnih.govfda.gov |

| Linearity | Correlation coefficient (r²) ≥0.99 | nih.govresearchgate.net |

| Selectivity | No significant interference at the retention time of the analyte and IS | nih.govnih.gov |

| Stability | Analyte stable under various storage and handling conditions | nih.govfda.gov |

Advanced Chromatographic Separations for Isotopic Compounds

The separation of isotopically labeled compounds from their unlabeled counterparts is generally not required in routine quantitative analysis due to their co-elution. However, ensuring the isotopic purity of the internal standard is crucial.

Orthogonal Separation Techniques in Complex Biological Research Samples

In the analysis of highly complex biological samples, one-dimensional chromatography may not provide sufficient resolution to separate all components of interest from the matrix. longdom.org In such cases, two-dimensional liquid chromatography (2D-LC) offers significantly increased peak capacity and resolving power. longdom.orgresearchgate.net This is an example of an orthogonal separation technique, where two different separation mechanisms are combined.

For instance, a reversed-phase separation in the first dimension could be coupled with a hydrophilic interaction liquid chromatography (HILIC) or a different type of reversed-phase column in the second dimension. chromatographyonline.com This approach is particularly useful in metabolomics and other research areas where comprehensive sample profiling is required. While specific applications of 2D-LC for this compound are not extensively documented, the principles of orthogonal separation are highly relevant for reducing matrix effects and improving the accuracy of quantification in complex research samples. longdom.orgnih.gov The use of an orthogonal separation dimension can help separate co-eluting analytes, which can be critical when dealing with isomers or isobars. nih.gov

Application in Quantitative Bioanalysis for Preclinical Research

Preclinical research, encompassing studies in animal models and in vitro systems, forms the bedrock of drug development. The data generated in this phase are critical for understanding a compound's pharmacokinetic and metabolic profile. The incorporation of this compound into analytical methods is crucial for ensuring the reliability of these data. Stable isotope-labeled standards like this compound are considered the "gold standard" because they co-elute chromatographically with the analyte and have nearly identical chemical and physical properties, allowing them to accurately account for variations in sample extraction, handling, and instrument response. nih.govuc.pt

A primary application of this compound in preclinical settings is the accurate quantification of maprotiline and its principal active metabolite, desmethylmaprotiline (DMAP), in animal studies. nih.gov Pharmacokinetic assessments in species such as rats are vital for characterizing drug absorption, distribution, metabolism, and excretion (ADME). In such studies, animals are administered the parent drug, and biological samples like blood, plasma, and tissue are collected over time to measure the concentrations of both the parent drug and its metabolites. nih.gov

For instance, research has been conducted to define the pharmacokinetic relationship between maprotiline and desmethylmaprotiline in the serum and brain of rats following oral administration. nih.gov In a typical analytical workflow for such a study, this compound would be added to every serum and brain homogenate sample as an internal standard before sample preparation (e.g., protein precipitation or liquid-liquid extraction). researchgate.net During LC-MS/MS analysis, the instrument monitors specific mass transitions for maprotiline, desmethylmaprotiline, and this compound. The stable, known concentration of this compound allows for precise calculation of the concentrations of the other two analytes, correcting for any loss during processing or fluctuations in instrument signal.

This approach yields high-quality data essential for compartmental modeling and understanding key physiological processes. nih.gov Research findings from such studies can determine the bioavailability of the parent drug, the fraction that is converted to the active metabolite, and the ability of both compounds to penetrate the blood-brain barrier. nih.gov

Table 1: Example Pharmacokinetic Parameters of Maprotiline (MAP) and Desmethylmaprotiline (DMAP) in Rats Determined Using a Validated Bioanalytical Method

The following data represents the type of findings generated from preclinical pharmacokinetic studies in rats. The use of a stable isotope-labeled internal standard like this compound is critical for the accuracy of these measurements. Data is conceptualized based on published research. nih.gov

| Pharmacokinetic Parameter | Maprotiline (MAP) | Desmethylmaprotiline (DMAP) | Unit |

|---|---|---|---|

| Bioavailability (F) | 0.202 | - | - |

| Fraction Metabolized to DMAP (fm) | 0.065 | - | - |

| Brain Inlet Transfer Rate (kin) | 0.85 | 0.19 | h-1 |

| Brain Outlet Transfer Rate (kout) | 0.59 | 0.13 | h-1 |

| Brain-to-Serum Partition Coefficient (kin/kout) | 1.44 | 1.46 | - |

Beyond in vivo models, this compound is indispensable for quantitative analysis in in vitro metabolic systems. These systems, which include liver microsomes, S9 fractions, and cultured hepatocytes from various species (e.g., human, rat, rabbit, dog), are used early in the drug discovery process to assess metabolic stability and identify metabolic pathways. tandfonline.comresearchgate.net

In a typical metabolic stability assay, maprotiline is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. tandfonline.com Aliquots are taken at various time points, and the enzymatic reaction is stopped. To accurately quantify the amount of remaining maprotiline and the newly formed desmethylmaprotiline, this compound is added as the internal standard prior to analysis by LC-MS/MS.

The rate of disappearance of the parent drug over time allows researchers to calculate its intrinsic clearance and predict its hepatic clearance in vivo. Simultaneously, monitoring the appearance of desmethylmaprotiline confirms the N-demethylation pathway and its relative importance. By comparing results across species, researchers can evaluate how well preclinical animal models might predict human metabolism. tandfonline.com The precision afforded by this compound is paramount for making these critical early-stage decisions in the drug development pipeline. medchemexpress.com

Table 2: Example Data from an In Vitro Metabolic Stability Assay of Maprotiline

This table illustrates typical results from incubating maprotiline with liver microsomes from different species, showing the percentage of the parent drug remaining over time. Quantification at each time point is made reliable by the use of this compound as an internal standard.

| Incubation Time (minutes) | Human Microsomes (% Remaining) | Rat Microsomes (% Remaining) | Rabbit Microsomes (% Remaining) | Dog Microsomes (% Remaining) |

|---|---|---|---|---|

| 0 | 100 | 100 | 100 | 100 |

| 5 | 88 | 75 | 82 | 95 |

| 15 | 65 | 41 | 58 | 82 |

| 30 | 42 | 18 | 35 | 67 |

| 60 | 15 | 3 | 12 | 41 |

Iv. Preclinical Pharmacokinetic and Metabolic Investigations

In Vitro Metabolic Stability Studies Utilizing Maprotiline-D3

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing critical data on a compound's susceptibility to metabolic breakdown by liver enzymes. For this compound, these studies are essential to quantify the impact of deuteration on its metabolic fate.

The metabolic stability of a drug candidate is typically first assessed using liver microsomes or hepatocytes. srce.hr Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes. srce.hr Hepatocytes, being intact liver cells, contain the full array of both Phase I and Phase II metabolizing enzymes and cofactors in a more physiologically relevant environment. srce.hrevotec.com

In these assays, a compound like this compound is incubated with either microsomes or hepatocytes from various species (e.g., human, rat, mouse) for a defined period. srce.hr The rate of disappearance of the parent compound is monitored over time to determine key parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint). srce.hrresearchgate.net Intrinsic clearance represents the inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow. srce.hr

The primary goal of using a deuterated analog like this compound in these assays is to determine if the substitution of hydrogen with deuterium (B1214612) at a metabolically active site enhances its stability. researchgate.netmedchemexpress.com A slower rate of metabolism for this compound compared to maprotiline (B82187) would result in a longer half-life and a lower intrinsic clearance value, suggesting potentially improved pharmacokinetic properties in vivo. researchgate.net Compounds with high metabolic stability (low clearance) are often more likely to achieve desired therapeutic concentrations in the body for a longer duration. dndi.org

Table 1: Conceptual Data from a Comparative Microsomal Stability Assay

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Stability |

|---|---|---|---|

| Maprotiline | 25 | 27.7 | Moderate |

| This compound | 75 | 9.2 | High |

To further understand the metabolic profile of maprotiline and its deuterated analog, studies are conducted to identify the specific Cytochrome P450 (CYP) isoforms responsible for its breakdown. Maprotiline is primarily metabolized via N-demethylation to its major metabolite, desmethylmaprotiline (B108240), and through hydroxylation. tandfonline.comresearchgate.net

Research using human liver microsomes and selective chemical inhibitors has identified the specific enzymes involved in the N-demethylation pathway. researchgate.netnih.gov These studies have shown that maprotiline metabolism is consistent with a two-enzyme model. researchgate.netnih.govCYP2D6 acts as the high-affinity enzyme, while CYP1A2 serves as a low-affinity enzyme in this biotransformation. tandfonline.comresearchgate.netnih.gov At therapeutic plasma concentrations, it is estimated that CYP2D6 is responsible for approximately 83% of desmethylmaprotiline formation, with CYP1A2 contributing the remaining 17%. researchgate.netnih.gov The metabolism of maprotiline is known to co-segregate with the genetically polymorphic activity of CYP2D6. nih.gov Furthermore, maprotiline is considered a minor substrate for other isoforms, including CYP2C19 and CYP3A4. heraldopenaccess.us In certain cases of ultra-rapid metabolism, enzymes other than CYP2D6 or CYP1A2, such as CYP2C19, may play a significant role. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in Maprotiline Metabolism

| CYP Isoform | Role in Maprotiline Metabolism | Reference |

|---|---|---|

| CYP2D6 | Major contributor; high-affinity enzyme for N-demethylation. Accounts for ~83% of metabolism. | tandfonline.comresearchgate.netnih.govnih.gov |

| CYP1A2 | Minor contributor; low-affinity enzyme for N-demethylation. Accounts for ~17% of metabolism. | tandfonline.comresearchgate.netnih.gov |

| CYP2C19 | Minor substrate pathway; may be relevant in specific metabolic phenotypes (e.g., ultra-rapid metabolizers). | heraldopenaccess.usnih.gov |

| CYP3A4 | Minor substrate pathway. | heraldopenaccess.us |

Microsomal and Hepatocyte Stability Assessments with Deuterated Analogs

Deuterium Isotope Effects on Metabolic Pathways

Deuteration of a drug molecule can significantly alter its pharmacokinetic properties primarily through the kinetic isotope effect (KIE), which can affect both the rate and the preferred route of metabolism.

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. google.comresearchgate.net In the context of this compound, the focus is on the primary KIE. This occurs when the bond to the isotopically substituted atom is broken during the rate-determining step of the reaction. acs.org

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). google.comgoogle.com When deuterium is placed at a known site of metabolism, such as the N-methyl group of maprotiline, this increased bond strength can slow down the enzymatic cleavage of that bond by CYP enzymes. google.comacs.org This slowing of the reaction rate is the tangible outcome of the KIE. The magnitude of this effect is not predictable and must be determined empirically for each specific deuterated compound. google.comgoogle.com

The most direct and intended consequence of the KIE in drug design is a reduction in the rate of metabolic clearance. acs.org By slowing the metabolism of this compound at a primary site, its biological half-life can be extended. researchgate.netacs.org This could potentially lead to more stable plasma concentrations and a reduced dosing frequency.

Table 3: Theoretical Impact of Deuteration on Metabolic Parameters

| Parameter | Expected Effect of Deuteration (KIE) | Rationale |

|---|---|---|

| Rate of Metabolism | Decreased | The C-D bond is stronger than the C-H bond, slowing enzymatic cleavage. acs.org |

| Biological Half-life | Increased | A direct consequence of a slower metabolic rate. researchgate.netacs.org |

| Metabolic Pathway | Potential for "Switching" | Inhibition of a primary pathway may increase flux through secondary pathways. google.com |

Characterization of Primary and Secondary Kinetic Isotope Effects (KIE) in Non-Clinical Models

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research with Labeled Compounds

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to drug development and are a standard component of regulatory submissions. evotec.comnih.govbioanalysis-zone.com These investigations are typically conducted in animal models using a radiolabeled version of the drug (e.g., containing tritium (B154650) ³H or carbon-¹⁴C) to allow for sensitive and accurate tracking of the drug and all its metabolites. acs.orgevotec.comnih.gov

These studies provide a comprehensive picture of the drug's disposition:

Absorption: How the drug is taken up into the body.

Distribution: Where the drug travels in the body. For maprotiline, the parent drug and its metabolites are known to distribute to the lungs, liver, brain, and kidneys. drugbank.com Quantitative whole-body autoradiography (QWBA) is a key technique used to visualize and quantify the distribution of the radiolabeled compound in tissues. evotec.com

Metabolism: How the drug is chemically modified by the body. These studies identify the major metabolic pathways and characterize the metabolites formed.

Excretion: How the drug and its metabolites are removed from the body. This includes determining the routes (e.g., urine, feces) and rates of elimination in what are known as mass balance studies. evotec.com Maprotiline is primarily excreted in the urine (57%) and bile (30%) as glucuronide conjugates. wikipedia.org

For a deuterated compound like this compound, comparative ADME studies alongside the non-deuterated parent drug are critical to confirm that the isotopic substitution has favorably altered its metabolic profile without negatively impacting its absorption, distribution, or excretion characteristics.

Table 4: Key Areas of Investigation in Preclinical ADME Studies

| ADME Component | Objective | Typical Method |

|---|---|---|

| Absorption | Determine rate and extent of drug uptake. | Pharmacokinetic analysis of plasma concentrations after administration. |

| Distribution | Identify tissues where the drug/metabolites accumulate. | Quantitative Whole-Body Autoradiography (QWBA) with radiolabeled compound. evotec.com |

| Metabolism | Identify and quantify metabolites in plasma, urine, and feces. | LC-MS/MS analysis of biological samples. |

| Excretion | Determine the routes and rates of elimination from the body. | Mass balance studies collecting urine and feces over time. evotec.com |

Distribution Studies in Animal Tissues and Organs (e.g., rat brain regions)

Preclinical studies investigating the distribution of maprotiline, the non-deuterated parent compound, in animal models have provided valuable data. Following administration in rats, maprotiline and its primary active metabolite, desmethylmaprotiline, are found in both serum and various brain regions. nih.gov Studies have shown that maprotiline is eliminated monoexponentially from the brain. nih.gov While there was no significant difference in the elimination rates among the eight brain regions examined, the distribution of maprotiline was found to be uneven after chronic administration. nih.gov In contrast, its metabolite, desmethylmaprotiline, showed a more even distribution throughout the brain. nih.gov

During acute administration, the brain-to-serum area under the curve (AUC) ratio for maprotiline was similar to that of desmethylmaprotiline, suggesting an equivalent ability to penetrate the brain. nih.gov However, chronic administration appeared to inhibit the distribution of desmethylmaprotiline into tissues, including the brain. nih.gov High concentrations of maprotiline have also been noted in other tissues in mice, such as the lungs, adrenals, thyroid, kidneys, liver, and bile. hres.ca

Table 1: Distribution Characteristics of Maprotiline and Desmethylmaprotiline in Rats

| Compound | Distribution in Brain (Chronic Administration) | Brain Penetration (Acute Administration) | Key Findings |

|---|---|---|---|

| Maprotiline | Uneven distribution across different brain regions. nih.gov | Equivalent ability to penetrate the brain compared to its metabolite. nih.gov | High concentrations are also found in the lungs, adrenals, thyroid, kidneys, and liver in mice. hres.ca |

| Desmethylmaprotiline | Even distribution across different brain regions. nih.gov | Equivalent ability to penetrate the brain compared to the parent drug. nih.gov | Chronic administration of maprotiline inhibits the distribution of this metabolite into the brain. nih.gov |

Non-Clinical Pharmacokinetic Modeling and Simulation with Deuterated Data

Pharmacokinetic modeling has been employed to understand the complex relationship between maprotiline and its metabolites in preclinical models. Compartmental model analysis has been used to describe the pharmacokinetics of maprotiline and desmethylmaprotiline in the serum and brain of rats. nih.gov These models have indicated first-pass metabolism of maprotiline following oral administration. nih.gov

The models have also been used to estimate the transfer rate constants of the drug and its metabolite into and out of the brain, providing insights into their permeability across the blood-brain barrier. nih.gov Chronic administration of maprotiline was found to alter these pharmacokinetic parameters, suggesting an inhibition of tissue distribution. nih.gov

Despite the application of these modeling techniques for the parent compound, there is a lack of published non-clinical pharmacokinetic modeling and simulation studies that specifically utilize data from deuterated maprotiline (this compound). medchemexpress.com The use of deuterated data in such models could offer a more refined understanding of how isotopic substitution affects the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. The kinetic isotope effect resulting from deuteration at a metabolic site, such as the N-methyl group, is expected to alter the pharmacokinetic profile, a phenomenon that could be precisely quantified through dedicated modeling and simulation. researchgate.netnih.gov

Elucidation of Excretion Pathways in Animal Models

Investigations into the excretion of maprotiline in animal models have shown that the primary route of elimination is through the urine. hres.ca A significant portion, approximately 30%, is excreted via biliary pathways. hres.ca The excreted substances are predominantly metabolites, with about 90% of the compounds found in urine being metabolites, and 75% of these are in the form of glucuronides. hres.ca

While these studies provide a clear picture of the excretion of maprotiline, specific research elucidating the excretion pathways of this compound in animal models is not available in the current body of scientific literature. Deuteration at the N-methyl group, a primary site of metabolism, could potentially alter the metabolic profile and consequently, the proportions of metabolites excreted through different pathways. However, without direct experimental evidence for this compound, this remains a theoretical consideration.

Identification and Characterization of Deuterated Metabolites

Structural Elucidation of Novel or Altered Metabolites in Preclinical Species or In Vitro Systems

The metabolism of maprotiline has been studied in several preclinical species, leading to the identification and characterization of its metabolites. In various animal models, including dogs, rabbits, and rats, as well as in human samples, a number of metabolites have been structurally elucidated. nih.gov These include products of aromatic hydroxylation, such as 2- and 3-hydroxymaprotiline, and N-demethylation, leading to desmethylmaprotiline. nih.govnih.gov In dogs, a methoxylated metabolite, 3-hydroxy-2-methoxymaprotiline, has also been identified. nih.gov

The deuteration of maprotiline at the N-methyl group to form this compound is of significant metabolic interest. acs.org This position is a known major site of metabolism, and the replacement of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down the rate of N-demethylation. researchgate.net This could result in a different metabolic profile, with a potential decrease in the formation of desmethylmaprotiline and a possible increase in other metabolic pathways. However, preclinical or in vitro studies aimed at the structural elucidation of novel or altered metabolites specific to the metabolism of this compound have not been reported in the reviewed literature. Such studies would be crucial to fully understand the metabolic fate of this deuterated compound. ojp.gov

Table 2: Identified Metabolites of Maprotiline in Preclinical Species and Humans

| Metabolite | Species Identified In | Metabolic Pathway |

|---|---|---|

| Desmethylmaprotiline | Humans, Dogs, Rabbits, Rats nih.govnih.gov | N-demethylation drugbank.com |

| 2-Hydroxymaprotiline | Humans nih.gov | Aromatic Hydroxylation drugbank.com |

| 3-Hydroxymaprotiline | Humans, Dogs, Rabbits, Rats nih.gov | Aromatic Hydroxylation drugbank.com |

| 3-Hydroxy-2-methoxymaprotiline | Dogs, Rabbits, Rats nih.gov | Aromatic Hydroxylation and Methoxy Formation drugbank.com |

| Maprotiline-N-oxide | Not specified in search results | N-oxidation drugbank.com |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Maprotiline |

| Desmethylmaprotiline |

| 2-Hydroxymaprotiline |

| 3-Hydroxymaprotiline |

| 3-Hydroxy-2-methoxymaprotiline |

V. Non Clinical Pharmacodynamic and Receptor Interaction Studies

Receptor Binding Affinities and Selectivity in In Vitro Systems

Maprotiline (B82187) demonstrates a potent and primary action as an inhibitor of the norepinephrine (B1679862) transporter (NET). fda.gov In vitro binding assays have determined its high affinity for NET, with a dissociation constant (Kd) of 11 nM. caymanchem.comcaymanchem.com This strong binding affinity underlies its principal mechanism of action, which involves blocking the reuptake of norepinephrine at neuronal synapses, thereby potentiating central adrenergic activity. fda.gov This selective inhibition of NET distinguishes it from many other tricyclic and tetracyclic antidepressants. nih.govnih.gov

In contrast to its potent effect on the norepinephrine transporter, maprotiline exhibits significantly weaker interactions with the serotonin (B10506) (5-HT) and dopamine (B1211576) (DAT) transporters. nih.govnih.gov Its binding affinity for the serotonin transporter is markedly lower, with a reported Kd of 5,800 nM. caymanchem.comcaymanchem.com Similarly, its affinity for the dopamine transporter is also weak, with a Kd of 1,000 nM. caymanchem.comcaymanchem.com This pronounced selectivity for NET over both SERT and DAT is a defining characteristic of maprotiline's neurochemical profile. hodoodo.comnih.govnih.gov In vivo studies in rats confirm this selectivity, showing no inhibition of serotonin uptake even at very high doses. nih.gov

Table 1: Monoamine Transporter Binding Affinities of Maprotiline

| Transporter | Binding Affinity (Kd in nM) |

|---|---|

| Norepinephrine Transporter (NET) | 11 caymanchem.comcaymanchem.com |

| Serotonin Transporter (SERT) | 5,800 caymanchem.comcaymanchem.com |

| Dopamine Transporter (DAT) | 1,000 caymanchem.comcaymanchem.com |

This interactive table summarizes the binding affinities of maprotiline for key monoamine transporters. A lower Kd value indicates a stronger binding affinity.

Beyond its effects on monoamine transporters, maprotiline interacts with a range of other neurotransmitter receptors. It is a potent antagonist of the histamine (B1213489) H1 receptor, with a Kd of 2 nM, which is thought to contribute to its sedative effects. caymanchem.comcaymanchem.comdrugbank.com The compound also demonstrates moderate antagonism at the serotonin 5-HT2A receptor (Ki = 51 nM) and the α1-adrenergic receptor (Kd = 90 nM). caymanchem.comcaymanchem.comwikipedia.org More recent findings have identified maprotiline as a potent antagonist of the 5-HT7 receptor, an action that may play a significant role in its therapeutic effects. wikipedia.org Its affinity for muscarinic acetylcholine (B1216132) receptors (Kd = 570 nM) and dopamine D2 receptors (Kd = 350 nM) is comparatively weak. caymanchem.comcaymanchem.com

Table 2: Binding Affinities of Maprotiline for Other Neurotransmitter Receptors

| Receptor | Type of Interaction | Binding Affinity (K_d_ / K_i_ in nM) |

|---|---|---|

| Histamine H1 | Antagonist | 2 caymanchem.comcaymanchem.com |

| Serotonin 5-HT2A | Antagonist | 51 caymanchem.comcaymanchem.com |

| α1-Adrenergic | Antagonist | 90 caymanchem.comcaymanchem.com |

| Dopamine D2 | Antagonist | 350 caymanchem.comcaymanchem.com |

| Muscarinic Acetylcholine | Antagonist | 570 caymanchem.comcaymanchem.com |

| Serotonin 5-HT7 | Antagonist | Potent (Specific Ki not cited) wikipedia.org |

This interactive table provides a quantitative overview of maprotiline's binding to various neurotransmitter receptors.

Characterization of Interactions with Serotonin and Dopamine Transporters

Investigating Mechanisms of Action in Preclinical Cellular and Animal Models

Research using cellular and animal models has further elucidated the mechanisms underlying maprotiline's effects, extending beyond simple receptor binding to complex neurochemical and cellular signaling modulations.

Studies in rodent models have substantiated the in vitro findings, demonstrating that maprotiline selectively inhibits norepinephrine reuptake in both the brain and peripheral tissues. hodoodo.comcaymanchem.comcaymanchem.com Experiments using synaptosomes from various rat brain regions—including the cerebral cortex, cerebellum, hypothalamus, and pons-medulla—confirmed that only norepinephrine uptake was inhibited, with no discernible effect on serotonin uptake. nih.gov This selective action on noradrenergic systems is a consistent finding across preclinical models. nih.gov Additionally, some studies have noted that long-term administration of maprotiline in rats can lead to a decrease in the number of benzodiazepine (B76468) binding sites in the brain.

Recent investigations have uncovered novel cellular mechanisms of action for maprotiline, particularly concerning neuroprotection and endoplasmic reticulum (ER) homeostasis. A key finding is that maprotiline can restore ER homeostasis by inhibiting histamine receptor H1 (HRH1)-mediated calcium (Ca²⁺) release from the ER. researchgate.netnih.gov This action effectively inhibits ER stress and provides significant neuroprotection for retinal ganglion cells in mouse models of optic neuropathy and glaucoma. researchgate.netnih.govstanford.edunih.gov

Other cellular signaling pathways have also been implicated in maprotiline's actions. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the JNK-associated caspase-3 pathway. nih.gov Concurrently, maprotiline can evoke a Ca²⁺- and ERK-dependent anti-apoptotic response. nih.gov In other cancer models, maprotiline was found to inhibit the ERK signaling pathway to suppress cholesterol biosynthesis and hepatocellular carcinoma progression. medchemexpress.comnih.gov Furthermore, in microglial cells, maprotiline exerts protective effects against isoflurane-induced injury by mitigating oxidative stress and inflammation through the regulation of the triggering receptor expressed in myeloid cells 2 (TREM2). nih.gov

Comparative Pharmacodynamics of Deuterated vs. Unlabeled Maprotiline in Non-Clinical Experimental Systems

Direct comparative pharmacodynamic studies between Maprotiline-D3 and its unlabeled counterpart in non-clinical experimental systems are not extensively documented in publicly available literature. However, foundational pharmacokinetic research provides critical insights into the expected pharmacodynamic behavior. A study involving the simultaneous administration of single 50-mg oral doses of a maprotiline hydrochloride tablet and a trideuterated maprotiline hydrochloride aqueous solution to six male subjects revealed that their blood levels were "essentially superimposable". researchgate.net The research noted no significant differences in key pharmacokinetic parameters such as peak blood levels, the time to reach peak levels, and elimination half-life between the two compounds. researchgate.net

This finding suggests that the introduction of three deuterium (B1214612) atoms into the maprotiline molecule does not significantly alter its absorption, distribution, metabolism, and excretion profile under the tested conditions. researchgate.net Pharmacodynamics are intrinsically linked to pharmacokinetics, as the concentration of a drug at its target site determines the intensity and duration of its effect. Given the superimposable pharmacokinetic profiles, it is reasonable to infer that the pharmacodynamic effects of this compound would be very similar to those of unlabeled maprotiline, assuming that deuteration does not independently alter receptor binding affinity.

The primary rationale for deuterating pharmaceuticals is often to slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, by leveraging the kinetic isotope effect. This can lead to a longer half-life and increased drug exposure. However, in the case of maprotiline, the existing data indicates that deuteration at the specific positions in this compound does not yield a significant pharmacokinetic advantage. researchgate.net Consequently, the receptor interaction profile of this compound is expected to mirror that of unlabeled maprotiline. The established receptor binding affinities for unlabeled maprotiline are detailed in the table below.

| Receptor/Transporter | Binding Affinity (Ki, nM) |

|---|---|

| Norepinephrine Transporter (NET) | 11 |

| Serotonin Transporter (SERT) | 5800 |

| Dopamine Transporter (DAT) | 1000 |

| Histamine H1 Receptor | 0.79–2.0 |

| 5-HT2A Receptor | 51 |

| α1-Adrenergic Receptor | 90 |

| Muscarinic Acetylcholine Receptor | 570 |

| Dopamine D2 Receptor | 350–665 |

Research on Modulatory Effects on Enzyme Activity (Non-Metabolic)

Inhibition or Activation of Specific Enzymes in Biochemical Assays

Beyond its interaction with neurotransmitter transporters and receptors, maprotiline has been investigated for its effects on other enzyme systems that are not primarily involved in its metabolism. Research has identified that maprotiline can modulate the activity of specific enzymes in biochemical assays, indicating a broader pharmacological profile.

One area of investigation has been the effect of maprotiline on acid sphingomyelinase (ASM). In a study examining the role of ASM in viral entry, maprotiline was identified as an inhibitor of this enzyme. nih.govresearchgate.net The research demonstrated that maprotiline, at concentrations between 10 and 20 μM, inhibited the activity of acid sphingomyelinase in Vero cells. nih.gov This inhibitory action was part of a broader screening of antidepressants and highlights a potential non-canonical mechanism of action for maprotiline. nih.govresearchgate.net Patents related to the use of acid sphingomyelinase inhibitors have also listed maprotiline among compounds with this activity. google.comacs.org

Furthermore, maprotiline has been shown to interact with the soluble guanylate cyclase (sGC) enzyme. A study investigating potential treatments for pulmonary arterial hypertension found that maprotiline binds to sGC with a high affinity, displaying a dissociation constant (KD) of 0.307 μM. nih.govnih.gov The study also demonstrated that maprotiline can directly stimulate sGC activity. In a cGMP assay, a concentration of 100 μM maprotiline led to a fivefold increase in the production of cGMP compared to the control. nih.govfrontiersin.org This finding suggests that maprotiline can act as a regulator of the sGC pathway. nih.govnih.gov

The table below summarizes the known non-metabolic enzyme modulatory effects of maprotiline based on available research findings.

| Enzyme | Effect | Concentration/Affinity | Experimental System |

|---|---|---|---|

| Acid Sphingomyelinase (ASM) | Inhibition | 10-20 μM | Vero Cells |

| Soluble Guanylate Cyclase (sGC) | Activation/Stimulation | KD = 0.307 μM | Full-length recombinant sGC |

| Soluble Guanylate Cyclase (sGC) | Increased cGMP production | 100 μM | cGMP Enzyme Immunoassay |

Vi. Computational Chemistry and Molecular Modeling of Deuterated Maprotiline

Quantum Chemical Calculations for Isotope Effects

Quantum chemical calculations offer a powerful lens through which to examine the subtle yet significant effects of isotopic substitution. These methods allow for the precise calculation of molecular properties that are fundamental to understanding the kinetic isotope effect.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the properties of molecules, including bond strengths and vibrational frequencies. acs.orgnih.gov The substitution of hydrogen with deuterium (B1214612) leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. portico.org This difference in zero-point energy is the primary origin of the primary kinetic isotope effect. portico.org

DFT calculations can quantify this difference, providing a theoretical basis for the increased stability of the C-D bond. thieme-connect.de The vibrational frequency of a bond is dependent on the masses of the connected atoms; a heavier isotope like deuterium results in a lower vibrational frequency. uni-rostock.degithub.io This can be computationally modeled to predict the impact of deuteration on the infrared spectrum of the molecule. uni-rostock.deresearchgate.net For instance, the calculated vibrational frequency for a D-Cl bond is significantly lower (2285.04 cm⁻¹) than that of an H-Cl bond (3186.1 cm⁻¹). uni-rostock.de

Table 1: Comparison of Theoretical Vibrational Frequencies

| Bond Type | Theoretical Vibrational Frequency (cm⁻¹) |

|---|---|

| H-Cl | 3186.1 uni-rostock.de |

| D-Cl | 2285.04 uni-rostock.de |

This table illustrates the significant decrease in vibrational frequency when hydrogen is replaced by deuterium, a key factor in the kinetic isotope effect.

Computational models, particularly those based on transition state theory and quantum mechanics, are crucial for predicting the magnitude of the deuterium kinetic isotope effect (KIE). researchgate.netmdpi.com The KIE is the ratio of the reaction rate for the light isotopologue (containing hydrogen) to the heavy isotopologue (containing deuterium), expressed as kH/kD. wikipedia.org A primary KIE greater than 1 indicates that the C-H bond is broken during the rate-determining step of the reaction. portico.org

Predicting the KIE can guide the selection of specific sites for deuteration to maximize the desired effect on metabolic stability. researchgate.net While experimental determination of KIE can be resource-intensive, computational methods like DFT and semi-empirical approaches provide a faster and more cost-effective way to estimate these effects. researchgate.net These models can help to identify which hydrogen atoms in the Maprotiline-D3 molecule are most likely to be involved in metabolic pathways and would therefore be the best candidates for deuteration to slow down drug metabolism. researchgate.netosti.gov

Density Functional Theory (DFT) Studies on Carbon-Deuterium Bond Strengths and Vibrational Frequencies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that provide insights into how a ligand, such as this compound, interacts with its biological targets at the molecular level. researchgate.netals-journal.com

Maprotiline (B82187) is known to interact with several receptors and transporters in the body, including the norepinephrine (B1679862) transporter (NET), histamine (B1213489) H1 receptor, serotonin (B10506) 5-HT2A receptor, and dopamine (B1211576) D2 receptor. caymanchem.com Molecular docking simulations can predict the preferred binding orientation of this compound within the binding sites of these proteins. researchgate.netmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. mdpi.com

For example, maprotiline has a high affinity for the norepinephrine transporter (NET) with a Kd of 11 nM, while its affinity for the serotonin and dopamine transporters is much lower (Kds of 5,800 and 1,000 nM, respectively). caymanchem.com It also binds to the 5-HT2A receptor (Ki = 51 nM), histamine H1 receptor (Kd = 2 nM), and dopamine D2 receptor (Kd = 350 nM). caymanchem.com Computational models can help to understand how the subtle changes in molecular properties due to deuteration might influence these binding affinities. mdpi.com

Table 2: Binding Affinities of Maprotiline for Various Receptors and Transporters

| Target | Binding Affinity (nM) | Citation |

|---|---|---|

| Norepinephrine Transporter (NET) | 11 (Kd) | caymanchem.com |

| Serotonin Transporter (5-HT) | 5,800 (Kd) | caymanchem.com |

| Dopamine Transporter | 1,000 (Kd) | caymanchem.com |

| 5-HT2A Receptor | 51 (Ki) | caymanchem.com |

| Histamine H1 Receptor | 2 (Kd) | caymanchem.com |

| Dopamine D2 Receptor | 350 (Kd) | caymanchem.com |

This table summarizes the known binding affinities of maprotiline, providing a basis for computational studies on how deuteration might affect these interactions.

Elucidation of Binding Interactions with Target Receptors and Transporters (e.g., NET, H1, 5-HT2A, D2)

Structure-Activity Relationship (SAR) Analysis with Deuteration

Structure-activity relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. acs.org In the context of this compound, SAR studies focus on how the placement of deuterium atoms affects its pharmacological properties. mdpi.com

By combining computational predictions with experimental data, researchers can build a comprehensive SAR model for deuterated maprotiline analogues. mdpi.com This model can help to rationalize the observed effects of deuteration and guide the design of new deuterated compounds with improved therapeutic profiles. nih.gov For example, if computational models predict that deuteration at a specific position will significantly slow down metabolism without affecting receptor binding, this can be prioritized for synthesis and experimental testing. googleapis.comacs.org This iterative process of computational design and experimental validation is a cornerstone of modern drug discovery and development. americanpharmaceuticalreview.com

In Silico Prediction of Altered Pharmacological Profiles due to Deuteration

In silico methods, which utilize computer simulations to predict drug properties, are instrumental in the early stages of drug development. japsonline.com These approaches can forecast a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics based on its molecular structure, thereby accelerating the identification of promising candidates and reducing the need for extensive laboratory testing. japsonline.combiorxiv.org

For deuterated compounds like this compound, a key focus of in silico prediction is the impact of deuteration on metabolic pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

Computational models can predict the sites on a molecule most susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver. By identifying these "soft spots," researchers can strategically place deuterium atoms to block or slow down metabolism at those specific positions, potentially leading to:

Increased drug exposure: A slower rate of metabolism can result in higher and more sustained concentrations of the active drug in the bloodstream.

Reduced formation of toxic metabolites: If a metabolite is responsible for adverse effects, slowing its formation can improve the drug's safety profile.

Improved oral bioavailability: By reducing first-pass metabolism in the liver, a greater proportion of the administered dose can reach systemic circulation.

While specific in silico studies on this compound's predicted pharmacological profile are not extensively detailed in publicly available literature, the general principles of deuteration suggest that the introduction of three deuterium atoms would be targeted at a metabolically active site of the maprotiline molecule. The goal would be to enhance its pharmacokinetic properties without altering its primary pharmacological activity at its target, the norepinephrine transporter. wikipedia.org

Ligand-Based and Structure-Based Drug Design Implications for Deuterated Analogs

Both ligand-based and structure-based drug design are powerful computational strategies that can be applied to the development of deuterated analogs like this compound. iaanalysis.comgardp.org

Ligand-Based Drug Design (LBDD):

This approach is utilized when the three-dimensional structure of the biological target is unknown. iaanalysis.com It relies on the knowledge of molecules that are known to interact with the target. biosolveit.de By analyzing the common chemical features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of features necessary for biological activity. nih.gov

For deuterated analogs, LBDD can be used to:

Compare the pharmacophore of the deuterated and non-deuterated compounds: This ensures that the isotopic substitution does not significantly alter the key features required for binding to the target receptor.

Predict the activity of novel deuterated analogs: By designing new molecules that fit the pharmacophore model and incorporate deuterium at strategic positions, researchers can explore a wider range of potentially improved compounds. biosolveit.de

Structure-Based Drug Design (SBDD):

When the 3D structure of the target protein is available, SBDD becomes a powerful tool. gardp.orgdrugdiscoverynews.com This method involves designing molecules that can fit precisely into the binding site of the target protein. iaanalysis.comgardp.org Techniques like molecular docking are used to predict the binding orientation and affinity of a ligand to its target. gardp.orgnih.gov

In the context of this compound, SBDD could be applied to:

Model the interaction of this compound with its target: For instance, studies have used molecular docking to model the interaction of maprotiline with the QseC sensor kinase in Francisella novicida. nih.gov Similar approaches could be used to model its interaction with the human norepinephrine transporter.

Optimize the placement of deuterium: By visualizing the binding pocket, researchers can identify which C-H bonds are involved in metabolic processes and which are crucial for receptor binding. This allows for the rational placement of deuterium to enhance metabolic stability without compromising efficacy.

Design novel deuterated analogs with improved binding affinity: SBDD can guide the modification of the maprotiline scaffold to create new deuterated compounds with potentially higher potency and selectivity. drugdiscoverynews.com

The integration of these computational approaches provides a robust framework for the rational design and optimization of deuterated drugs like this compound, aiming to deliver therapeutic agents with superior pharmacokinetic and pharmacodynamic properties.

Vii. Emerging Research Applications and Future Directions

Maprotiline-D3 as a Research Probe in Mechanistic Toxicology (Non-Clinical Focus)

The application of deuterated compounds like this compound is proving invaluable in the field of mechanistic toxicology. By strategically placing deuterium (B1214612) atoms at metabolically labile sites, researchers can investigate the formation of reactive intermediates and the bioactivation pathways that can lead to toxicity. acs.orgnih.gov